molecular formula C11H14O4 B15322720 Methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate

Methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate

Cat. No.: B15322720
M. Wt: 210.23 g/mol
InChI Key: BLCWYTNFOMNGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H14O4 It is a derivative of propanoic acid and features both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-3-(2-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoylformic acid or 2-methoxybenzoic acid.

    Reduction: Formation of 2-hydroxy-3-(2-methoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. For instance, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with different substitution pattern on the aromatic ring.

    Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate: Lacks the methoxy group, which may affect its reactivity and biological activity.

Uniqueness

Methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate is unique due to the specific positioning of the methoxy group on the aromatic ring, which can influence its chemical properties and interactions. This distinct structure may result in different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate

InChI

InChI=1S/C11H14O4/c1-14-10-6-4-3-5-8(10)7-9(12)11(13)15-2/h3-6,9,12H,7H2,1-2H3

InChI Key

BLCWYTNFOMNGLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.